N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dichloroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- N-(2,4-Dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
Uniqueness
N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and dimethylbenzenesulfonamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial fields .
Properties
Molecular Formula |
C14H13Cl2NO2S |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-13-6-5-11(15)8-12(13)16/h3-8,17H,1-2H3 |
InChI Key |
JVCZZDZRICKBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.